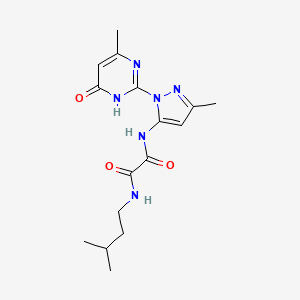
N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N2O2 and its molecular weight is 348.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
The compound and its derivatives have been utilized in various chemical syntheses, demonstrating their versatility in organic chemistry. For example, the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing sodium sulfinates as sulfide sources, has been developed. This process is notable for generating environmentally benign byproducts and yielding a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, showcasing an environmentally friendly approach to chemical synthesis (Xia et al., 2016).
Another study highlighted the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline , prepared through a series of reactions starting from quinoline-6-amine. This work showcases the compound's potential as a precursor in the synthesis of complex heterocyclic structures, contributing to the development of new materials with potential applications in various fields (El’chaninov & Aleksandrov, 2017).
Biological Applications
In the realm of biological applications , one study focused on the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors. These compounds were synthesized with carbon-11 and showed high specific binding to peripheral benzodiazepine type receptors in various organs, suggesting their utility in noninvasive assessments with positron emission tomography (PET) (Matarrese et al., 2001).
Moreover, the synthesis of quinoline-based inhibitors of DNA methyltransferase highlights the compound's relevance in developing new therapeutic agents. Derivatives of the quinoline compound were evaluated for their ability to inhibit human DNA methyltransferases, demonstrating significant potential in the treatment of diseases associated with DNA methylation (Rilova et al., 2014).
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-23-15-7-6-14(10-11(15)5-8-16(23)24)22-17(25)12-3-2-4-13(9-12)18(19,20)21/h2-4,6-7,9-10H,5,8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPYZLXKNNVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571568.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2571569.png)


![1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2571572.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2571576.png)
![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)



![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)

